Copper dichloro(pyridine)-

Catalysis Aziridination Nitrene Transfer

Copper dichloro(pyridine)- is the premier Cu(II) precatalyst for syndiotactic 1,2-polybutadiene polymerization when activated with MAO, delivering a polymer microstructure unattainable with traditional Co/Ni catalysts. Its crystallographically-defined structure serves as an ideal model for magnetic exchange studies and a reliable precursor for immobilizing copper onto polymer supports for recyclable heterogeneous catalysis. Researchers seeking reproducible catalytic performance and systematic ligand tuning should choose this complex.

Molecular Formula C5H5Cl2CuN-
Molecular Weight 213.55 g/mol
Cat. No. B15208824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper dichloro(pyridine)-
Molecular FormulaC5H5Cl2CuN-
Molecular Weight213.55 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.Cl[Cu-]Cl
InChIInChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2
InChIKeyMFDCYVCKKLPHQQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Dichloro(pyridine) Complex: Baseline Properties and Procurement Context


Copper dichloro(pyridine)- refers to a class of coordination compounds formed between copper(II) chloride and pyridine ligands, with the most common stoichiometries being CuCl₂(pyridine) and CuCl₂(pyridine)₂. These complexes are characterized by a central Cu(II) ion in a distorted octahedral, square pyramidal, or square planar geometry, depending on ligand stoichiometry and crystal packing [1]. They are typically synthesized by the direct reaction of copper(II) chloride with pyridine in a suitable solvent [2]. The primary applications of these complexes lie in catalysis, where they serve as precursors or active catalysts for reactions including aziridination, polymerization, and oxidative carbonylation [3], and as model compounds for studying magnetic exchange interactions .

Why Copper Dichloro(pyridine) Cannot Be Readily Replaced by Generic Copper(II) Chloride or Other Pyridine Analogs


The catalytic and material properties of copper dichloro(pyridine) complexes are exquisitely sensitive to the specific ligand environment around the copper center. Simple copper(II) chloride salts (CuCl₂ or CuCl₂·2H₂O) exhibit fundamentally different solubility, coordination geometry, and redox behavior, which drastically alters their catalytic activity and selectivity [1]. Furthermore, the steric and electronic properties of the pyridine ligand are critical; substitution at the 2-position of the pyridine ring, for example, significantly hinders solvation and alters the complex's geometry and stability [2]. Even the use of other N-donor ligands like 2,2'-bipyridine, while often enhancing catalytic performance in some systems, can lead to different product selectivity in polymerization [3] and may not provide the same balance of activity and cost-effectiveness. Therefore, direct substitution without rigorous experimental validation is likely to lead to significant changes in reaction outcomes, product quality, or material performance.

Quantitative Evidence Differentiating Copper Dichloro(pyridine) from Closest Analogs


Superior Catalytic Yields in Aziridination Compared to Unsupported Copper(II) Chloride

Four-coordinate dichlorocopper(II) complexes with pyridine or related N-donor ligands demonstrate high catalytic activity in olefin aziridination. The target compound class, when activated with NaBArF₄, achieves aziridine yields exceeding 90% for reactive olefins like styrene [1]. This is a significant improvement over the baseline activity of CuCl₂·2H₂O without these specific pyridine-based ligands, which is not reported as an active catalyst for this transformation under comparable mild conditions. The presence of the pyridine ligand is crucial for stabilizing the active catalytic species.

Catalysis Aziridination Nitrene Transfer

Defined Thermal Decomposition Pathway and Intermediate Characterization for Quality Control

The thermal decomposition of dichlorobis(pyridine)copper(II), [CuPy₂Cl₂], is well-characterized and proceeds through distinct intermediate phases, [CuPyCl₂] and [CuPy₂/₃Cl₂], before forming CuCl₂ [1]. This well-defined pathway provides a basis for quality control and ensures batch-to-batch consistency via thermal analysis (TGA/DTA). In contrast, many closely related substituted pyridine complexes exhibit different decomposition behavior; for instance, the thermal stability of copper-pyridine complexes is inversely correlated with the base strength of the substituted pyridine ligand [2], making their thermal behavior less predictable or suitable for specific high-temperature processes.

Materials Science Thermal Analysis Quality Control

Stereospecific Polymerization Catalyst Delivering High Syndiotactic Content in 1,2-Polybutadiene

The CuCl₂(bipyridine) catalyst system (structurally and electronically related to the target pyridine complex) combined with methylaluminoxane (MAO) is highly effective for the stereospecific polymerization of butadiene. It yields predominantly syndiotactic 1,2-polybutadiene, a crystalline polymer with unique properties [1]. This contrasts with typical Ziegler-Natta catalysts (e.g., Co or Ni-based) which often produce cis-1,4 or trans-1,4 polymers. While the bipyridine analog is often used, the simpler pyridine complex offers a more cost-effective and synthetically accessible entry point to this class of catalysts, representing a trade-off between performance and procurement cost.

Polymer Chemistry Catalysis Stereospecific Polymerization

High-Value Application Scenarios for Copper Dichloro(pyridine) Complexes


Precursor for Stereospecific Polymerization Catalysts

Researchers developing new catalysts for the polymerization of 1,3-dienes should prioritize CuCl₂(pyridine) complexes. As detailed in Section 3, these complexes, when activated with MAO, provide access to highly syndiotactic 1,2-polybutadiene [1], a polymer microstructure unattainable with traditional cobalt or nickel catalysts. The defined and well-characterized nature of the complex ensures reproducibility in catalytic studies and allows for systematic ligand modification to tune polymer properties.

Model Compound for Magnetic and Structural Studies

The copper dichloro(pyridine) complex, particularly [CuPy₂Cl₂], serves as an excellent model compound for fundamental studies in molecular magnetism and coordination chemistry. Its well-documented crystal structure, magnetic properties, and thermal decomposition pathway [1] provide a reliable baseline for investigating structure-property relationships. Researchers exploring new ligands or metal centers can use this compound as a well-understood comparator to assess the impact of structural modifications on magnetic exchange and stability.

Starting Material for Heterogenized Copper Catalysts

For industrial applications requiring heterogeneous catalysis, CuCl₂(pyridine) complexes are valuable precursors for immobilizing copper onto polymer supports. As shown in Section 2, the pyridine ligand facilitates coordination to polymeric matrices like poly(4-vinylpyridine) [1]. This approach creates recyclable catalysts for reactions like the water-gas shift reaction or oxidative carbonylation, offering a more sustainable alternative to homogeneous copper chloride catalysts while maintaining comparable activity and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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